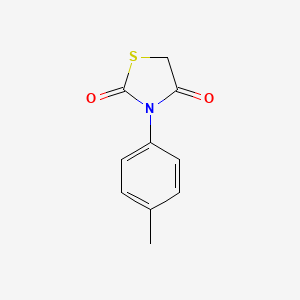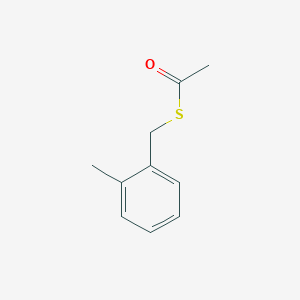
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
説明
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as p-methoxybenzylidene-2-methylindan-1-one, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
作用機序
The mechanism of action of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its ability to undergo a chemical reaction with ROS. When (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one reacts with ROS, it undergoes a transformation that results in the emission of a fluorescent signal. This signal can be detected using fluorescence microscopy or spectroscopy, allowing researchers to visualize and quantify the levels of ROS in living cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one are largely related to its ability to detect ROS in living cells. By selectively detecting ROS, (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has been used to study a variety of diseases and conditions that are associated with oxidative stress, including cancer, neurodegenerative diseases, and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in lab experiments is its ability to selectively detect ROS in living cells. This makes it a valuable tool for studying oxidative stress and related diseases. However, there are also some limitations to using (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. For example, the compound is sensitive to light and can degrade over time, which can affect its accuracy and reliability as a fluorescent probe.
将来の方向性
There are many future directions for research involving (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. One area of interest is the development of new fluorescent probes that are more stable and reliable than (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. Another area of interest is the use of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in the development of new therapies for diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases. Additionally, (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one could be used to study the role of ROS in aging and other physiological processes.
科学的研究の応用
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has been extensively studied for its various scientific research applications. One of its most common uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that are produced by cells during normal metabolic processes. However, excessive production of ROS can lead to cell damage and death. (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is able to selectively detect ROS in living cells due to its unique chemical structure, making it a valuable tool for studying oxidative stress and related diseases.
特性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-4-6-14(13)9-12-17(18)15-7-10-16(19-2)11-8-15/h3-12H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGBTEAHJFWWJI-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



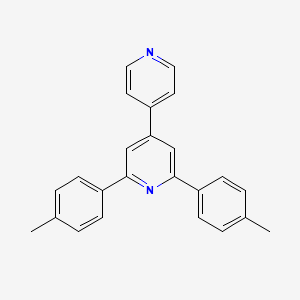

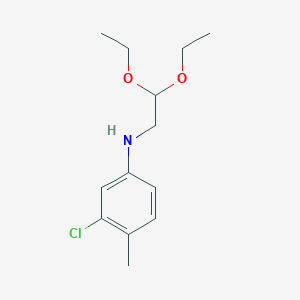
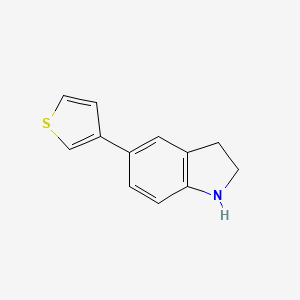

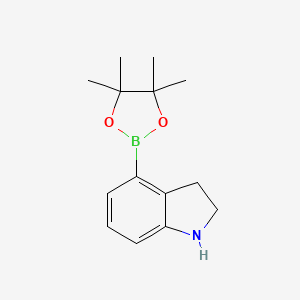

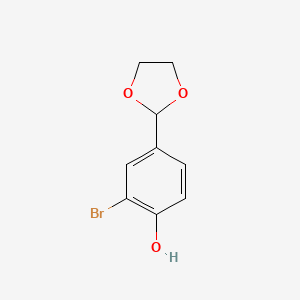
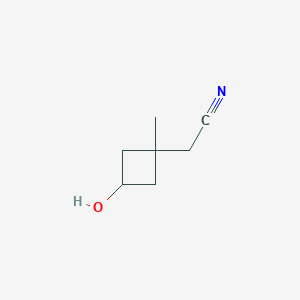

![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)
